4-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one
Beschreibung
Eigenschaften
IUPAC Name |
4-phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c29-23(11-7-10-20-8-3-1-4-9-20)28-18-16-27(17-19-28)22-13-12-21(24-25-22)26-14-5-2-6-15-26/h1,3-4,8-9,12-13H,2,5-7,10-11,14-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKIIHJWFGBSSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Halogenation of Pyridazine
The synthesis begins with functionalizing pyridazine at the 3- and 6-positions. A common precursor is 3,6-dichloropyridazine, which allows selective substitution.
Preparation of the Piperazine-Butanone Chain
Alkylation of Piperazine
4-Phenylbutan-1-one is functionalized with a leaving group (e.g., bromide) and reacted with piperazine to form 1-(4-phenylbutanoyl)piperazine.
Step 2: Synthesis of 4-Phenylbutanoyl Chloride
4-Phenylbutan-1-one is treated with oxalyl chloride to form the corresponding acyl chloride:
$$
\text{C}{10}\text{H}{12}\text{O} + \text{Cl}2\text{C}2\text{O}2 \rightarrow \text{C}{10}\text{H}{11}\text{ClO} + \text{CO}2 + \text{HCl}
$$
Step 3: Acylation of Piperazine
The acyl chloride reacts with piperazine in dichloromethane (DCM) with triethylamine as a base:
$$
\text{C}{10}\text{H}{11}\text{ClO} + \text{C}4\text{H}{10}\text{N}2 \xrightarrow{\text{Et}3\text{N}} \text{C}{14}\text{H}{19}\text{N}_2\text{O} + \text{HCl}
$$
Coupling of Fragments
Nucleophilic Aromatic Substitution
The 3-chloro-6-(piperidin-1-yl)pyridazine reacts with 1-(4-phenylbutanoyl)piperazine under basic conditions:
$$
\text{C}9\text{H}{11}\text{ClN}4 + \text{C}{14}\text{H}{19}\text{N}2\text{O} \xrightarrow{\text{K}2\text{CO}3} \text{C}{23}\text{H}{30}\text{N}_6\text{O} + \text{KCl}
$$
Conditions :
- Solvent: DMF or N-methyl-2-pyrrolidone (NMP).
- Temperature: 120°C, 24 hours.
- Yield: ~60–70%.
Microwave-Assisted Coupling
Recent methods employ microwave irradiation to accelerate the reaction:
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- $$^1$$H NMR (DMSO-$$d6$$) : δ 7.67 (d, $$J = 9.6$$ Hz, pyridazine-H), 3.59–3.52 (m, piperazine-H), 1.38 (s, butanone-CH$$2$$).
- Mass Spectrometry : $$m/z = 402.502$$ [M + H]$$^+$$.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Classical Substitution | K$$2$$CO$$3$$, DMF, 24h | 60–70 | 90–92 |
| Microwave-Assisted | NMP, 150°C, 30min | 75 | 95–97 |
| Buchwald-Hartwig | Pd(OAc)$$_2$$, Xantphos, 8h | 70–75 | 93–95 |
Microwave-assisted synthesis offers superior efficiency, while classical methods remain cost-effective for large-scale production.
Challenges and Optimization
- Regioselectivity : Competing reactions at pyridazine positions 3 and 6 require careful control of stoichiometry.
- Solubility : Polar aprotic solvents (e.g., NMP) enhance intermediate solubility.
- Catalyst Loading : Reducing Pd(OAc)$$_2$$ to 2 mol% maintains yield while lowering costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound's structure consists of a piperazine ring fused with a pyridazine moiety, which is significant for its biological activity. The presence of the phenyl and piperidinyl groups enhances its interaction with biological targets, making it a candidate for various pharmacological applications.
Anticancer Activity
Research indicates that derivatives of the compound exhibit anticancer properties. For instance, Mannich bases related to this structure have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells. Studies suggest that modifications in the piperazine and phenyl rings can significantly influence cytotoxicity, with certain substitutions leading to enhanced activity against these cancer types .
Antidepressant Effects
The compound's structural features suggest potential activity as an antidepressant. Compounds containing piperazine and pyridine derivatives have been linked to modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation can lead to improved mood and anxiety reduction, making it a candidate for further exploration in treating depression .
Antimicrobial Properties
There is emerging evidence supporting the antimicrobial activity of compounds similar to 4-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one. Studies have highlighted the effectiveness of piperazine derivatives against various bacterial strains, indicating potential use in developing new antibiotics .
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of 4-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cellulose biosynthesis by targeting the cellulose synthase catalytic subunit gene CESA3 . This inhibition affects the delivery and dynamics of cellulose synthase complexes in the plasma membrane, leading to reduced cellulose synthesis and altered microtubule dynamics.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Comparison with P4B (2-phenyl-1-[4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl]butan-1-one)
- Structural Differences: The target compound features a phenyl group at the 4-position of the butanone backbone, whereas P4B has a phenyl group at the 2-position .
- Functional Implications: P4B reduces crystalline cellulose content by 40–50% in Arabidopsis thaliana by targeting CESA3, a catalytic subunit of the cellulose synthase complex. Mutations in CESA3 (e.g., cesa3pbr1) confer resistance to P4B, highlighting its specificity . The positional isomerism (2- vs.
Comparison with MK69 (4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one)
- Structural Differences: MK69 replaces the pyridazinyl-piperidine group with a 4-(trifluoromethyl)phenyl substituent on the piperazine ring. The butanone backbone of MK69 is substituted with a pyrazole group at the 4-position, contrasting with the phenyl group in the target compound .
- Functional Implications: The trifluoromethyl group in MK69 enhances lipophilicity and metabolic stability, a common strategy in drug design.
Comparison with Compound 21 (Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone)
- Structural Differences: Compound 21 replaces the butanone backbone with a methanone group and substitutes the pyridazinyl-piperidine with a thiophene ring .
- Functional Implications: The thiophene ring may improve aromatic stacking interactions with hydrophobic enzyme pockets, while the methanone group offers a shorter, more rigid structure compared to the butanone scaffold.
Comparative Data Table
Key Research Findings and Implications
Positional Isomerism: The phenyl group’s position (2 vs. 4) in the butanone backbone significantly impacts CBI activity. P4B’s 2-phenyl configuration is critical for CESA3 targeting , whereas the target compound’s 4-phenyl substitution may alter binding kinetics or efficacy.
Substituent Effects :
- Pyridazinyl-piperidine (target compound and P4B) vs. trifluoromethylphenyl (MK69): The former may favor interactions with polar enzyme pockets, while the latter enhances lipophilicity.
- Thiophene (Compound 21) vs. pyridazine : Thiophene’s electron-rich structure could modify aromatic interactions in target binding .
Synthetic Flexibility : The piperazine scaffold allows modular substitutions, enabling tailored pharmacokinetic or target-specific profiles .
Biologische Aktivität
Chemical Identity
The compound 4-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one, with the CAS number 898406-34-3, has a molecular formula of C23H31N5O and a molecular weight of approximately 393.5251 g/mol . This compound is characterized by its complex structure, featuring multiple heterocyclic moieties which contribute to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial activity of compounds containing piperazine and pyridazine rings. For instance, derivatives similar to this compound have exhibited significant inhibitory effects against various bacterial strains. A study reported that certain piperazine derivatives showed promising antibacterial activity, suggesting that the piperidine and pyridazine components may enhance this effect .
Anti-tubercular Activity
In the context of anti-tubercular research, compounds designed with similar structural features have been synthesized and tested against Mycobacterium tuberculosis. Some analogs demonstrated IC90 values ranging from 3.73 to 40.32 μM, indicating a potential for further development in treating tuberculosis . The presence of the piperidine moiety is believed to play a crucial role in enhancing the bioactivity against this pathogen.
Cytotoxicity Studies
Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. In vitro studies have shown that certain derivatives of piperazine exhibit low cytotoxicity towards human embryonic kidney cells (HEK-293), suggesting that modifications to the structure can lead to compounds that are both effective and safe for human use .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR analysis. The presence of specific functional groups, such as the phenyl ring and piperidine, significantly influences the compound's interaction with biological targets. For example, the addition of electron-donating groups has been associated with increased antiproliferative activity in related compounds .
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- Study on Piperazine Derivatives : A series of compounds were synthesized based on piperazine and evaluated for their antibacterial properties. The results indicated a strong correlation between structural modifications and biological activity, highlighting the importance of specific substitutions on the piperazine ring .
- Anti-tubercular Agents : In another study focused on anti-tubercular agents, compounds with similar structural motifs were synthesized and tested against Mycobacterium tuberculosis. The findings revealed that certain derivatives had significant inhibitory effects, with IC50 values indicating their potential as therapeutic agents .
Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Activity Type | IC50/IC90 Value |
|---|---|---|---|---|---|
| Compound A | 898406-34-3 | C23H31N5O | 393.5251 g/mol | Anti-tubercular | IC90: 40.32 μM |
| Compound B | 88606 | C20H25N3O | Not specified | Antibacterial | IC50: 2.18 μM |
| Compound C | Not listed | C21H27N5O | Not specified | Cytotoxicity | Non-toxic |
Q & A
Basic: What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyridazine-piperazine core via nucleophilic aromatic substitution (e.g., coupling 6-chloropyridazine with piperidine under reflux in anhydrous THF) .
- Step 2: Introduction of the phenylbutanone moiety using a Buchwald-Hartwig amination or Ullmann coupling, often requiring palladium catalysts (e.g., Pd/C or CuI) and polar aprotic solvents like DMF .
- Critical Factors:
- Temperature: Elevated temperatures (80–120°C) improve reaction kinetics but may degrade heat-sensitive intermediates .
- Solvent Choice: Tetrahydrofuran (THF) or dichloromethane (DCM) enhances solubility of intermediates, while DMF accelerates coupling reactions .
- Catalysts: Palladium-based catalysts yield >70% efficiency in cross-coupling steps, but residual metal contamination must be monitored via ICP-MS .
Advanced: How can researchers optimize selectivity for biological targets through structural modifications?
Methodological Answer:
- SAR Strategies:
- Fluorine Substitution: Introducing electron-withdrawing groups (e.g., fluorine at the phenyl ring) enhances binding affinity to serotonin receptors, as seen in analogs with 4-fluorophenyl groups .
- Piperazine Ring Modifications: Replacing piperidine with pyrrolidine (smaller ring size) reduces off-target activity against adrenergic receptors, as demonstrated in docking studies .
- Pyridazine Functionalization: Adding methyl groups to the pyridazine ring improves metabolic stability by sterically hindering cytochrome P450 oxidation .
- Validation: Use radioligand binding assays (e.g., 5-HT receptor) and computational modeling (AutoDock Vina) to quantify selectivity changes .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H] at m/z 434.232 for C_{24HNO) .
- HPLC-PDA: Purity assessment (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm .
Advanced: How to resolve discrepancies in biological activity data across assay platforms?
Methodological Answer:
- Controlled Variables:
- Assay Buffers: Use phosphate-buffered saline (pH 7.4) to mimic physiological conditions; avoid Tris buffers, which may chelate metal cofactors .
- Cell Lines: Compare activity in HEK293 (overexpressing target receptors) vs. CHO-K1 cells to assess receptor density-dependent effects .
- Solvent Controls: Limit DMSO to <0.1% to prevent nonspecific cytotoxicity .
- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to identify significant variations (p < 0.05) between replicates .
Basic: What safety protocols are critical during synthesis and handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and P95 respirators during powder handling to prevent inhalation .
- Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., DCM) .
- Storage: Store at -20°C under nitrogen to prevent oxidation; stability studies show <5% degradation over 6 months under these conditions .
Advanced: How to design a robust SAR study for this compound?
Methodological Answer:
- Library Design: Synthesize 10–15 analogs with systematic variations (e.g., halogens, alkyl chains, heterocycles) at the phenyl and pyridazine positions .
- Data Collection:
- In Vitro: Measure IC values in enzyme inhibition assays (e.g., PDE4B) using fluorescence polarization .
- In Silico: Perform molecular dynamics simulations (AMBER) to predict binding modes and residence times .
- Analysis: Use cluster analysis (e.g., PCA) to group compounds by activity profiles and identify key structural determinants .
Basic: How does solvent polarity affect the compound’s stability in solution?
Methodological Answer:
- Polar Solvents (e.g., DMSO, methanol): Promote proton exchange, leading to faster degradation of the piperazine ring (t < 7 days at 25°C) .
- Nonpolar Solvents (e.g., chloroform, ethyl acetate): Extend stability (t > 30 days) by reducing hydrolysis .
- Recommendation: Prepare fresh solutions in acetonitrile for bioassays; avoid aqueous storage beyond 24 hours .
Advanced: What mechanistic insights can be gained from kinetic studies of metabolic pathways?
Methodological Answer:
- Microsomal Incubations: Incubate with human liver microsomes (HLMs) and NADPH to identify primary metabolites via LC-MS/MS .
- Key Findings:
- Oxidation: The piperidine moiety undergoes CYP3A4-mediated N-dealkylation, forming a primary amine metabolite .
- Glucuronidation: UGT1A1 conjugates the hydroxylated metabolite, detectable at m/z 510.275 .
- Implications: Modify the piperidine ring with methyl groups to block metabolic hotspots .
Basic: What spectroscopic signatures distinguish this compound from analogs?
Methodological Answer:
- Infrared Spectroscopy (IR):
- UV-Vis: π→π* transitions of the pyridazine ring produce absorbance maxima at 275–290 nm (ε ~12,000 Mcm) .
Advanced: How to validate target engagement in vivo?
Methodological Answer:
- Pharmacodynamic Markers: Measure cAMP levels in plasma (ELISA) after dosing in rodents; target engagement correlates with >50% cAMP reduction .
- Imaging: Use C-labeled analogs for PET imaging to assess brain penetration and receptor occupancy .
- Tissue Distribution: Quantify compound levels in brain homogenates via LC-MS/MS, normalized to plasma concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
